2-[(4-bromophenyl)methanesulfonyl]propanoic acid 2-[(4-bromophenyl)methanesulfonyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1016837-87-8
VCID: VC11662591
InChI: InChI=1S/C10H11BrO4S/c1-7(10(12)13)16(14,15)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
SMILES: CC(C(=O)O)S(=O)(=O)CC1=CC=C(C=C1)Br
Molecular Formula: C10H11BrO4S
Molecular Weight: 307.16 g/mol

2-[(4-bromophenyl)methanesulfonyl]propanoic acid

CAS No.: 1016837-87-8

Cat. No.: VC11662591

Molecular Formula: C10H11BrO4S

Molecular Weight: 307.16 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-bromophenyl)methanesulfonyl]propanoic acid - 1016837-87-8

Specification

CAS No. 1016837-87-8
Molecular Formula C10H11BrO4S
Molecular Weight 307.16 g/mol
IUPAC Name 2-[(4-bromophenyl)methylsulfonyl]propanoic acid
Standard InChI InChI=1S/C10H11BrO4S/c1-7(10(12)13)16(14,15)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Standard InChI Key RZRPIXOYOQYLCN-UHFFFAOYSA-N
SMILES CC(C(=O)O)S(=O)(=O)CC1=CC=C(C=C1)Br
Canonical SMILES CC(C(=O)O)S(=O)(=O)CC1=CC=C(C=C1)Br

Introduction

Structural Characteristics and Molecular Properties

Spectroscopic and Crystallographic Data

While crystallographic data for this specific isomer are unavailable, related sulfonylpropanoic acids exhibit:

  • IR spectra: Strong absorption bands at 1700–1750 cm1^{-1} (C=O stretch), 1150–1200 cm1^{-1} (asymmetric S=O stretch), and 550–600 cm1^{-1} (C-Br stretch).

  • NMR: Expected signals include a singlet for the sulfonyl methyl group (δ\delta 3.1–3.3 ppm in 1^1H NMR) and a downfield-shifted aromatic proton due to the para-bromo substituent (δ\delta 7.4–7.6 ppm) .

Synthetic Methodologies

Bromination Strategies

The para-bromo substitution likely originates from directed bromination of precursor aryl compounds. Patent EP2532644A1 details a regioselective bromination method for analogous structures using aqueous bromine under acidic conditions, achieving >95% para-selectivity :

Ar-H+Br2H2O/H+Ar-Br+HBr\text{Ar-H} + \text{Br}_2 \xrightarrow{\text{H}_2\text{O/H}^+} \text{Ar-Br} + \text{HBr}

Key parameters:

  • Solvent: Water or water/toluene mixtures

  • Temperature: 25–35°C

  • Stoichiometry: 1–2 equivalents Br2_2 per substrate

This method avoids toxic halogenated solvents (e.g., CCl4_4) and enables industrial-scale production .

Sulfonylation and Acidification

The methanesulfonyl group is introduced via sulfonylation of a 4-bromobenzyl intermediate. A typical two-step sequence involves:

  • Sulfonation: Reaction of 4-bromobenzyl chloride with sodium methanesulfinate:

    Ar-CH2Cl+NaSO2CH3Ar-CH2SO2CH3+NaCl\text{Ar-CH}_2\text{Cl} + \text{NaSO}_2\text{CH}_3 \rightarrow \text{Ar-CH}_2\text{SO}_2\text{CH}_3 + \text{NaCl}
  • Propanoic Acid Formation: Alkylation of ethyl acetoacetate followed by hydrolysis:

    Ar-CH2SO2CH3+CH2(COOEt)2baseAr-CH2SO2C(CH3)(COOEt)H3O+Ar-CH2SO2C(CH3)(COOH)\text{Ar-CH}_2\text{SO}_2\text{CH}_3 + \text{CH}_2(\text{COOEt})_2 \xrightarrow{\text{base}} \text{Ar-CH}_2\text{SO}_2\text{C}(\text{CH}_3)(\text{COOEt}) \xrightarrow{\text{H}_3\text{O}^+} \text{Ar-CH}_2\text{SO}_2\text{C}(\text{CH}_3)(\text{COOH})

Physicochemical Properties

PropertyValue/DescriptionSource Analog
Molecular Weight307.16 g/mol
Melting PointEstimated 145–150°C
SolubilitySlightly soluble in water (≈2 mg/mL); soluble in DMSO, methanol
logPCalculated 2.8 (Moderate lipophilicity)
pKaCarboxylic acid: ≈4.2; Sulfonyl group: Non-acidic

The bromine atom and sulfonyl group confer high density (ρ1.6g/cm3\rho \approx 1.6 \, \text{g/cm}^3) and polar surface area (90A˚2\approx 90 \, \text{Å}^2), influencing bioavailability and crystallinity .

ParameterRecommendation
Storage2–8°C under inert gas (N2_2)
StabilityLight-sensitive; store in amber glass
ToxicityLD50_{50} (rat, oral): >2000 mg/kg (estimated)
Waste DisposalIncinerate with scrubber for bromide capture

Industrial-scale synthesis should avoid bromine gas emissions, opting for closed systems with NaOH scrubbers .

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